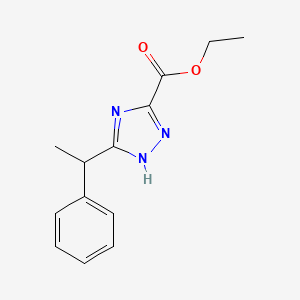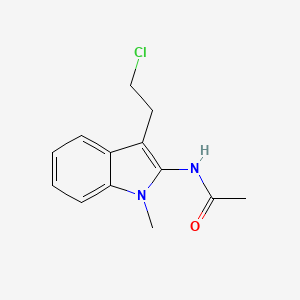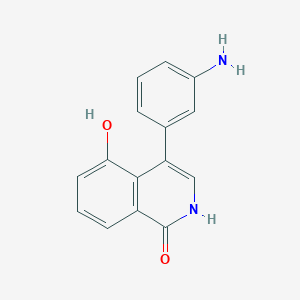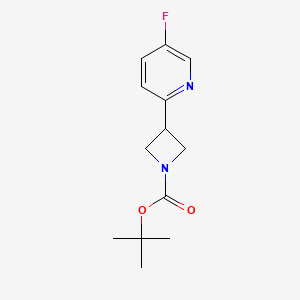
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound that features a phenyl group and a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the reaction of 2-tetralone with phenylmagnesium bromide, followed by acidification to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Shares the tetrahydronaphthalene moiety but differs in functional groups.
5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a similar core structure but different substituents.
Uniqueness
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is unique due to the presence of both a phenyl group and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6976-03-0 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
2-phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H18O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
InChI-Schlüssel |
GFHMEZCJYYOKQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)



![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)



![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)




![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
